2,4-Dimethylethcathinone

Description

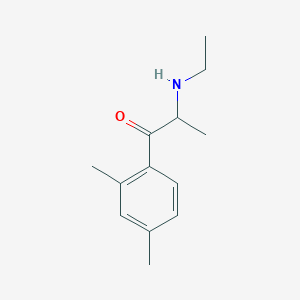

Structure

3D Structure

Properties

CAS No. |

1225913-88-1 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.3 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-2-(ethylamino)propan-1-one |

InChI |

InChI=1S/C13H19NO/c1-5-14-11(4)13(15)12-7-6-9(2)8-10(12)3/h6-8,11,14H,5H2,1-4H3 |

InChI Key |

SJPGBKUKQFPPPH-UHFFFAOYSA-N |

SMILES |

CCNC(C)C(=O)C1=C(C=C(C=C1)C)C |

Canonical SMILES |

CCNC(C)C(=O)C1=C(C=C(C=C1)C)C |

sequence |

A |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2,4 Dimethylethcathinone and Analogues

Fundamental Principles of Structure-Activity Relationships in Synthetic Cathinones

The basic cathinone (B1664624) structure is a phenethylamine (B48288) core with a ketone group at the beta (β) carbon and an alkyl group at the alpha (α) carbon. wikipedia.org Modifications can occur at three main positions: the aromatic ring, the α-carbon, and the amino group. acs.orgwikipedia.org These substitutions determine whether a compound acts as a monoamine releaser (a substrate for the transporter) or a reuptake inhibitor (a blocker of the transporter), and its selectivity for DAT, NET, or SERT. nih.govnih.gov Generally, synthetic cathinones interact with monoamine transporters to increase the extracellular levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). mdpi.com

Influence of Aromatic Ring Substitutions on Pharmacological Action

Substitutions on the aromatic (phenyl) ring significantly modulate the potency and selectivity of synthetic cathinones. acs.org For instance, adding substituents to the 4-position of the phenyl ring on methcathinone (B1676376) analogues generally shifts selectivity towards the serotonin transporter (SERT). frontiersin.orgnih.gov

In the case of 2,4-dimethylethcathinone, the presence of two methyl groups at the 2 and 4 positions of the phenyl ring is a key structural feature. Dimethyl substitution at the 2,4-positions of methcathinone (2,4-DMMC) results in a compound that is a potent inhibitor of the norepinephrine and serotonin transporters, with a lesser effect on the dopamine transporter. researchgate.net Specifically, 2,4-DMMC and its isomers like 3,4-DMMC show high selectivity for SERT over DAT. nih.govwikipedia.org This suggests that this compound likely also exhibits a preference for SERT.

Studies on monosubstituted methcathinone analogs have shown that 2-substituted compounds are generally less potent than their 3- or 4-substituted counterparts. researchgate.netnih.gov The steric bulk of substituents at the para-position (4-position) is a significant factor in determining selectivity between DAT and SERT, with larger groups favoring SERT interaction. acs.org

Table 1: Comparison of Transporter Inhibition for Phenyl-Substituted Cathinone Analogues

| Compound | Substitution | Primary Transporter Interaction |

| Methcathinone | None | Potent DAT/NET releaser |

| Mephedrone (B570743) (4-MMC) | 4-methyl | Mixed DAT/SERT releaser |

| 2,4-DMMC | 2,4-dimethyl | Potent NET/SERT inhibitor |

| 3,4-DMMC | 3,4-dimethyl | Potent NET/SERT inhibitor |

This table is generated based on data from related methcathinone compounds to infer the likely properties of this compound.

Impact of Amino Moiety and α-Carbon Substitutions on Transporter Interactions

The nature of the substituent on the amino group and the length of the alkyl chain on the α-carbon are critical determinants of a cathinone's mechanism of action and potency. nih.govresearchgate.net

Amino Moiety: The degree of N-alkylation influences whether a compound acts as a transporter substrate or blocker. Primary amines tend to be optimal substrates, while secondary amines are also effective. acs.org Tertiary amines, particularly those with a pyrrolidine (B122466) ring, generally act as reuptake inhibitors. acs.orgnih.gov this compound possesses an N-ethyl group, making it a secondary amine. The transition from an N-methyl group (as in methcathinone) to an N-ethyl group (as in ethcathinone) can shift the compound's action from a pure releaser to a hybrid, acting as a DAT blocker and a SERT releaser. acs.org Studies on other cathinones show that N-ethyl substitution often increases potency at DAT. frontiersin.orgnih.gov

α-Carbon Substitutions: The alkyl chain at the α-carbon also plays a significant role. Increasing the length of the α-alkyl side chain in pyrrolidinophenone cathinones from a methyl to a propyl group generally increases potency at DAT. acs.orgnih.govnih.govsci-hub.se For example, α-PVP (α-propyl) is a more potent DAT inhibitor than α-PPP (α-methyl). nih.gov This suggests that the ethyl group on the α-carbon of this compound, compared to a methyl group in 2,4-DMMC, could enhance its potency as a DAT inhibitor.

Table 2: Effect of N-Alkyl and α-Alkyl Substitutions on Cathinone Activity

| Compound | N-Substitution | α-Alkyl Group | General Effect |

| Methcathinone | Methyl | Methyl | DAT/NET Releaser |

| Ethcathinone | Ethyl | Methyl | DAT Blocker/SERT Releaser |

| α-PPP | Pyrrolidine | Methyl | DAT Inhibitor |

| α-PVP | Pyrrolidine | Propyl | Potent DAT Inhibitor |

| This compound | Ethyl | Ethyl | Likely a potent DAT/SERT inhibitor |

This table illustrates general SAR trends to predict the activity profile of this compound.

Stereochemical Considerations in Cathinone Pharmacology

Most synthetic cathinones possess a chiral center at the α-carbon, meaning they exist as two enantiomers (R- and S-isomers). nih.gov These enantiomers can have different pharmacological profiles. nih.govnih.gov For many cathinones, the S-enantiomer is more potent at interacting with monoamine transporters than the R-enantiomer. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.gov For synthetic cathinones, QSAR models have been developed to predict their potency and selectivity as monoamine transporter inhibitors or releasers. acs.orgresearchgate.net

Report on the Pharmacological Mechanisms of this compound

It is important to distinguish this compound (2,4-DMEC) from the closely related but distinct compound, 2,4-Dimethylmethcathinone (B1431854) (2,4-DMMC). The structural difference lies in the substitution on the amino group: an ethyl group in 2,4-DMEC versus a methyl group in 2,4-DMMC. This seemingly minor difference can lead to significant variations in pharmacological activity.

Comprehensive pharmacological data, including monoamine transporter inhibition constants (IC₅₀ values), substrate-induced release profiles, and receptor binding affinities, are available for 2,4-Dimethylmethcathinone (2,4-DMMC). A key study in this area is "Pharmacological profile of mephedrone analogs and related new psychoactive substances" by Luethi et al. (2017), published in Neuropharmacology. This and other studies provide the necessary data to construct a detailed pharmacological profile for 2,4-DMMC.

Given the constraints of available data, it is not possible to generate a scientifically accurate article on the pharmacological mechanisms of this compound that adheres to the specific requirements of the provided outline, including the creation of detailed data tables.

Recommendation:

It is recommended to proceed with generating an article on the pharmacological mechanisms of 2,4-Dimethylmethcathinone (2,4-DMMC) , for which sufficient scientific data exists to fulfill the detailed outline and data table requirements. This would provide a thorough and scientifically accurate overview of a closely related compound and would be a valuable resource.

If you wish to proceed with an article on 2,4-Dimethylmethcathinone (2,4-DMMC), please provide confirmation.

Analytical and Forensic Identification

Techniques for Detection and Quantification

The detection and quantification of synthetic cathinones like 2,4-DMEC in seized materials and biological samples rely on advanced analytical techniques. Immunoassays may be used for initial screening, but they often lack the specificity to distinguish between the vast number of cathinone (B1664624) analogues. rsc.org Therefore, chromatographic methods coupled with mass spectrometry are the gold standard for confirmation. nih.govnih.gov

Commonly employed techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for separating and identifying volatile and thermally stable compounds. nih.gov The electron impact (EI) mass spectra provide characteristic fragmentation patterns that can be used for structural elucidation and library matching. nih.gov For chiral compounds like cathinones, derivatization with a chiral reagent can allow for the separation of enantiomers on a standard achiral column. longdom.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing less volatile or thermally labile compounds. nih.gov Techniques like liquid chromatography-quadrupole/time-of-flight (LC-Q/TOF) mass spectrometry provide high-resolution mass data, enabling accurate identification and quantification even at low concentrations (ng/mL levels) in blood and urine. nih.gov

Chromatographic and Spectrometric Signatures

The structural identification of 2,4-DMEC is unequivocally established through a combination of chromatographic and spectrometric methods. researchgate.net In LC-MS/MS analysis, the protonated molecule [M+H]+ is selected as the precursor ion, and its fragmentation pattern generates specific product ions that serve as a signature for the compound. researchgate.netnih.gov For 2,4-DMEC, key fragment ions would result from the cleavage of the side chain, providing structural information. researchgate.net

GC-MS analysis provides a distinct retention time and a unique mass spectrum. researchgate.net The fragmentation patterns of cathinones are well-studied; for instance, the presence of specific immonium ions can indicate a straight-chained cathinone versus one with a pyrrolidine (B122466) ring. nih.gov The combination of retention time data and mass spectral fragmentation patterns from techniques like GC-MS and LC-MS allows forensic laboratories to definitively identify 2,4-DMEC and distinguish it from its numerous isomers and analogues. researchgate.netnih.govresearchgate.net

| Technique | Application | Key Features |

|---|---|---|

| GC-MS | Identification in seized materials; analysis of biological samples after derivatization. nih.govlongdom.org | Provides characteristic retention time and fragmentation patterns for structural confirmation. nih.gov |

| LC-MS/MS | Detection and quantification in biological fluids (blood, urine). nih.gov | High sensitivity and selectivity; allows for detection at low ng/mL levels. nih.gov |

| LC-Q/TOF-MS | High-resolution mass analysis for unequivocal identification. nih.gov | Accurate mass measurement of precursor and product ions. researchgate.netnih.gov |

| NMR Spectroscopy | Definitive structure elucidation of the pure substance. researchgate.net | Provides detailed information on the molecular structure. researchgate.net |

Advanced Analytical Methodologies for the Characterization and Identification of 2,4 Dimethylethcathinone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of new chemical entities. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and elemental composition of a molecule. cfsre.org

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it highly effective for the structural characterization of synthetic cathinones like 2,4-DMEC. researchgate.netmdpi.com While mass spectrometry can struggle to differentiate between positional isomers that produce similar fragmentation patterns, NMR can often distinguish them based on the unique chemical environment of each proton and carbon atom. nanalysis.com

For 2,4-Dimethylethcathinone, ¹H and ¹³C NMR analyses are used to confirm the positions of the two methyl groups on the aromatic ring, as well as the structure of the ethylamino propanone side chain. The substitution pattern on the aromatic ring, in particular, generates a distinct set of signals in the aromatic region of the ¹H NMR spectrum, allowing for unambiguous differentiation from other dimethyl-substituted isomers. nanalysis.comnih.gov

A comprehensive analysis of 2,4-DMEC using ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC allows for the complete assignment of all proton and carbon signals, confirming the compound's identity. researchgate.net

Table 1: NMR Spectroscopic Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 7.49 | Aromatic H | 205.1 | Carbonyl (C=O) |

| 7.14 | Aromatic H | 142.1 | Aromatic C |

| 7.08 | Aromatic H | 135.8 | Aromatic C |

| 4.61 | CH-N | 132.8 | Aromatic C |

| 2.76 | N-CH₂ | 131.7 | Aromatic C |

| 2.45 | Aromatic CH₃ | 126.9 | Aromatic C |

| 2.32 | Aromatic CH₃ | 58.9 | CH-N |

| 1.41 | CH-CH₃ | 45.1 | N-CH₂ |

| 1.09 | N-CH₂-CH₃ | 21.6 | Aromatic CH₃ |

| 21.2 | Aromatic CH₃ | ||

| 15.6 | CH-CH₃ | ||

| 12.3 | N-CH₂-CH₃ | ||

| Data derived from a study by Błażewicz et al. and may vary slightly based on solvent and instrumental conditions. researchgate.net |

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is a cornerstone of forensic drug analysis due to its high sensitivity and ability to provide molecular weight and structural information. unodc.org For novel cathinones, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. researchgate.netojp.gov

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage pathways. The primary fragmentation for many cathinones involves the cleavage of the bond between the carbonyl group and the alpha-carbon, leading to the formation of a stable iminium ion. ojp.govwvu.edu

In the case of 2,4-DMEC, the most abundant fragment ion is typically the iminium cation [CH(CH₃)NHCH₂CH₃]⁺. Another significant fragmentation pathway involves the formation of the 2,4-dimethylbenzoyl cation. researchgate.net Analysis of these characteristic fragments is crucial for the tentative identification of the substance. albany.edu

Table 2: Key Mass Fragments of this compound (GC-EI-MS)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure/Identity |

| 205 | [M]⁺ (Molecular Ion) |

| 133 | [C₉H₉O]⁺ (2,4-dimethylbenzoyl cation) |

| 72 | [C₄H₁₀N]⁺ (Iminium cation) |

| Data derived from a study by Błażewicz et al. researchgate.net |

Chromatographic Separation Techniques

Chromatography is essential for separating individual components from complex mixtures, which is often necessary for seized drug samples that may contain cutting agents or multiple psychoactive substances. unodc.org Gas and liquid chromatography are the two most common techniques used in forensic laboratories. unodc.org

Gas chromatography, frequently coupled with mass spectrometry (GC-MS), is a standard and widely used technique for the analysis of synthetic cathinones. unodc.orgbioanalysis-zone.com The method offers excellent separation efficiency for volatile and thermally stable compounds. nih.gov In GC analysis, the retention time—the time it takes for a compound to travel through the column—is a key identifying characteristic. For cathinone (B1664624) isomers, which may have very similar mass spectra, separation and differentiation often rely on differences in their retention times. uab.edunih.gov

The analysis of 2,4-DMEC by GC-MS has been successfully demonstrated using standard capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase. researchgate.net However, a significant challenge with GC analysis of some cathinones is the potential for thermal degradation in the hot injector port, which can lead to the formation of artifacts and complicate interpretation. nist.govbioanalysis-zone.com

Liquid chromatography, especially high-performance liquid chromatography (LC), is another principal separation technique in forensic analysis. unodc.org LC is particularly advantageous for analyzing compounds that are thermally labile or non-volatile, offering a valuable alternative to GC. bioanalysis-zone.com When coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), it provides a highly sensitive and specific method for identifying and quantifying cathinones. researchgate.netresearchgate.net

The characterization of 2,4-DMEC has been performed using liquid chromatography coupled to a high-resolution quadrupole time-of-flight (QTOF) mass spectrometer. researchgate.net This approach allows for the separation of the compound from a mixture followed by highly accurate mass determination of the parent ion and its fragments, confirming the molecular formula and providing structural information. researchgate.net Reversed-phase chromatography, often using a C18 column, is commonly employed for the separation of cathinone derivatives. unodc.org

Challenges in the Forensic and Research Analysis of Novel Cathinones

The analysis of novel synthetic cathinones like 2,4-DMEC presents ongoing challenges for the forensic community. bioanalysis-zone.com The continuous emergence of new derivatives, designed to circumvent legislation, requires constant vigilance and method development by analytical laboratories. nih.govmdpi.com

A primary analytical challenge is the existence of numerous positional isomers. uab.edu For example, this compound must be distinguished from other isomers such as 3,4-dimethylethcathinone or 2,5-dimethylethcathinone. These isomers often have the same molecular weight and can produce very similar mass spectra, making identification difficult with MS alone. nist.gov Chromatographic separation is therefore essential, but achieving baseline separation of all possible isomers can be challenging. uab.edu

Another significant issue is the limited availability of certified reference materials for newly emerged substances. unodc.orgunodc.org Accurate identification relies on comparison of analytical data (e.g., mass spectra and retention times) with that of a known standard. Without these standards, laboratories must rely on structural elucidation techniques like NMR, which may not be available in all forensic settings. nih.gov

Furthermore, the stability of synthetic cathinones during analysis can be a concern. bioanalysis-zone.com Thermal degradation in GC systems can lead to misidentification. bioanalysis-zone.com The complexity of seized samples, which often contain adulterants and other psychoactive substances, can also interfere with analysis and requires robust separation and detection methods. mdpi.com

Development of Reference Standards and Databases for Analytical Confirmation

The unambiguous identification of novel psychoactive substances (NPS) such as this compound is fundamentally reliant on the availability of high-purity, well-characterized reference standards and comprehensive analytical databases. The rapid and continuous emergence of new synthetic cathinone derivatives presents a significant challenge to forensic and toxicological laboratories, making the development of these resources a critical aspect of analytical methodology. unodc.org Without certified reference materials for direct comparison, the structural elucidation and legal confirmation of a new substance are severely hampered. rissc.itdea.gov

The relationship between reference standards and analytical databases is symbiotic; authenticated reference materials are required to generate the reliable data that populates these databases, which in turn are used for the rapid screening and tentative identification of unknown substances in seized materials or biological samples. youtube.comshimadzu.com

Synthesis and Characterization of Reference Standards

The cornerstone of identifying a novel compound like this compound is the availability of an authentic reference standard. youtube.com Reference material manufacturers and research laboratories undertake the synthesis and rigorous characterization of these compounds to provide a benchmark for forensic analysis. youtube.compurisys.com The trust and accuracy of any subsequent identification depend on the quality of this standard. youtube.com

The synthesis of this compound, like other dimethyl-substituted cathinones, typically involves a multi-step process starting from a commercially available substituted benzene (B151609) derivative, in this case, 1,3-dimethylbenzene. dea.gov A common synthetic route for analogous compounds involves the acylation of the starting material to produce the corresponding 1-(2,4-dimethylphenyl)propan-1-one (B3131230), followed by bromination and subsequent reaction with an amine (ethylamine for this compound) to yield the final product. dea.gov

Once synthesized, the material must be extensively purified and then structurally characterized using a combination of powerful analytical techniques to confirm its identity and purity unequivocally. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of synthetic cathinones. dea.govresearchgate.net NMR provides detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms. This is particularly crucial for differentiating between positional isomers, such as this compound and its analogues (e.g., 2,5- or 3,4-dimethylethcathinone), as the chemical shifts and coupling patterns of the protons on the aromatic ring are unique to each isomer. dea.gov

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is a cornerstone of forensic drug analysis. shimadzu.comresearchgate.net Electron ionization (EI) GC-MS provides characteristic fragmentation patterns that serve as a "chemical fingerprint." For this compound, key fragments would include the substituted benzoyl cation and the iminium cation resulting from the α-cleavage of the amine and benzoyl groups. dea.govshimadzu.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and further confirming the compound's identity. researchgate.net

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the carbonyl (C=O) group of the ketone and the N-H bond of the secondary amine, among others. dea.gov

The data obtained from these characterization techniques for a synthesized reference standard are compiled to create a comprehensive certificate of analysis.

Table 1: Representative Analytical Data for Dimethyl-Substituted Cathinone Isomers This table illustrates the type of characterization data generated for reference standards, using data for closely related dimethylmethcathinone isomers as a model.

| Analytical Technique | Parameter | 2,3-DMMC | 2,4-DMMC | 2,5-DMMC | 3,5-DMMC |

| GC-MS | Retention Time (min) | 9.99 | 10.03 | 9.98 | 10.15 |

| Key Mass Fragments (m/z) | 133, 58, 105 | 133, 58, 77 | 133, 58, 105 | 133, 58, 105 | |

| ¹H-NMR | Aromatic CH₃ Shifts (ppm) | 2.29, 2.27 | 2.45, 2.30 | 2.31, 2.29 | 2.34 |

| N-CH₃ Shift (ppm) | 2.43 | 2.42 | 2.42 | 2.42 | |

| ¹³C-NMR | Carbonyl (C=O) Shift (ppm) | 203.1 | 203.2 | 202.9 | 203.8 |

| Aromatic CH₃ Shifts (ppm) | 20.2, 16.1 | 21.6, 21.2 | 20.9, 19.1 | 21.2 |

Source: Adapted from Casale & Hays, Microgram Journal, 2012. dea.gov

Creation and Utilization of Analytical Databases

Once a reference standard for this compound is fully characterized, its analytical data can be used to create entries in spectral and chromatographic databases. These databases are essential tools for forensic laboratories, enabling the rapid, high-throughput screening of seized samples. rissc.itshimadzu.com The most common and valuable databases for NPS identification are mass spectral libraries.

The creation of a database entry involves analyzing the certified reference material under standardized analytical conditions. shimadzu.com For a GC-MS library, this would involve recording the electron ionization (EI) mass spectrum and the chromatographic retention time or retention index. For LC-MS/MS databases, the precursor ion, product ion spectra at various collision energies, and retention time are recorded. researchgate.net

The primary benefits of these databases include:

Rapid Screening: Laboratories can compare the analytical data (e.g., mass spectrum, retention time) from an unknown sample against thousands of entries in the database to find potential matches. sciex.jp

Tentative Identification: A high-quality match with a library entry provides a strong tentative identification of the substance, which can then be confirmed by comparison with the physical reference standard. youtube.com

Isomer Differentiation: High-quality databases that include data from multiple, authenticated isomers are crucial. While mass spectra of positional isomers can be very similar, their chromatographic retention times often differ, allowing for differentiation. dea.gov

Despite their utility, databases have limitations. The constant emergence of new NPS means that commercial and public databases are often not fully up-to-date. rissc.it Furthermore, the reliability of spectra can be unknown if they were not generated from a certified reference standard. rissc.it This highlights the critical need for continuous collaboration between reference standard manufacturers and the forensic community to ensure databases are both current and accurate. youtube.com

Table 2: Example of a Mass Spectral Library Entry for a Substituted Cathinone This table illustrates the typical information contained within a mass spectral library for a compound like this compound.

| Parameter | Data |

| Compound Name | This compound (2,4-DMEC) |

| Synonyms | 1-(2,4-dimethylphenyl)-2-(ethylamino)propan-1-one |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.3 |

| CAS Number | 1225913-88-1 |

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Mode | Electron Ionization (EI) |

| Major Mass Peaks (m/z) | [Value], [Value], [Value], [Value] (e.g., corresponding to molecular ion, benzoyl fragment, iminium fragment) |

| Retention Index (RI) | [Value] |

Regulatory Landscape and Legal Classification of 2,4 Dimethylethcathinone

Categorization within National and International Drug Control Frameworks

The international drug control framework, primarily the United Nations' 1971 Convention on Psychotropic Substances, lists specific cathinone (B1664624) derivatives such as cathinone and methcathinone (B1676376) in Schedule I. wikipedia.org However, the vast majority of synthetic cathinones, including 2,4-Dimethylethcathinone, are not individually listed under these international treaties. wikipedia.org This leaves individual nations to regulate these emerging substances through their own legal systems.

United Kingdom: In the UK, synthetic cathinones are controlled under the Misuse of Drugs Act 1971. In 2010, a generic definition was introduced to encompass a wide range of cathinone derivatives, classifying them as Class B drugs. federalregister.govlegislation.gov.uk This legislation controls compounds structurally derived from 2-amino-1-phenyl-1-propanone by substitution on the phenyl ring with alkyl, alkoxy, haloalkyl, or halide substituents. legislation.gov.uk As this compound features two methyl (alkyl) groups on its phenyl ring, it falls within the scope of this generic definition and is therefore a controlled substance in the UK. federalregister.govwww.gov.uk

United States: The legal status of this compound in the United States is primarily addressed by the Controlled Substances Act (CSA) and its Analogue Enforcement Act. Current time information in Dumfries and Galloway, GB. The CSA lists numerous synthetic cathinones, such as mephedrone (B570743), methylone, and MDPV, as Schedule I controlled substances, indicating a high potential for abuse and no currently accepted medical use. federalregister.govnih.gov

While this compound may not be explicitly listed, it is likely to be treated as a controlled substance analogue. Under the Federal Analogue Act, a substance can be treated as a Schedule I drug if it is substantially similar in chemical structure and has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II controlled substance. Current time information in Dumfries and Galloway, GB.usdoj.gov Given its clear structural relationship to other controlled cathinones, its possession and distribution for human consumption can be prosecuted. Current time information in Dumfries and Galloway, GB.

European Union: The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors new psychoactive substances, including synthetic cathinones, through its Early Warning System. drugsandalcohol.ie While the EU can and does place substances under control across its member states, the initial response often comes from individual countries. wikipedia.org For example, Germany controls substances like 2-MMC (a positional isomer of a controlled substance) under its New Psychoactive Substances Act (NpSG), and Poland classifies it as a psychotropic substance because it is an isomer of controlled mephedrone. wikipedia.org This isomer-based control is a common approach that would likely apply to this compound in many EU nations.

| Jurisdiction | Legal Framework | Likely Classification of this compound | Basis of Control |

|---|---|---|---|

| United Kingdom | Misuse of Drugs Act 1971 | Class B | Generic definition covering cathinone derivatives with alkyl substitutions on the phenyl ring. federalregister.govlegislation.gov.uk |

| United States | Controlled Substances Act (CSA) | Schedule I Analogue | Federal Analogue Act, due to structural similarity to listed Schedule I cathinones. Current time information in Dumfries and Galloway, GB.usdoj.gov |

| European Union | National Laws / EU Directives | Controlled (Varies by country) | Often controlled as a positional isomer of other illegal cathinones or under specific NPS legislation. wikipedia.org |

Implications of Structural Modifications for Legal Scheduling and Enforcement

The primary challenge for regulators and law enforcement agencies is the ease with which the basic cathinone structure can be modified. Clandestine chemists create a continuous stream of new substances by making small alterations to the molecule, attempting to stay ahead of the law. unodc.org

These modifications can include:

Substitution on the Phenyl Ring: Adding or moving substituents (like the two methyl groups in this compound) on the aromatic ring. Other examples include fluorinated cathinones (e.g., 4-FMC) or those with methylenedioxy rings (e.g., methylone). federalregister.gov

N-Alkylation: Altering the alkyl group attached to the nitrogen atom.

Alpha-Carbon Substitution: Changing the length of the carbon chain at the alpha-position.

These structural modifications are central to the legal challenges surrounding synthetic cathinones. When a specific compound like mephedrone (4-methylmethcathinone) is banned, manufacturers may simply shift the methyl group to a different position on the phenyl ring (creating isomers like 2-MMC or 3-MMC) or make other minor changes to create a substance not explicitly named in the legislation. wikipedia.org

This dynamic has forced a legislative evolution from naming individual substances to adopting broader, more flexible frameworks:

Generic Legislation: As seen in the UK, this approach defines a controlled substance based on its core chemical structure and a list of allowed modifications. federalregister.gov This "catch-all" method automatically criminalizes new derivatives that fit the chemical description, including positional isomers like this compound, without needing to constantly amend the law. legislation.gov.uk

Analogue Laws: The US approach relies on the concept of a "controlled substance analogue." Current time information in Dumfries and Galloway, GB. This requires prosecutors to demonstrate not only structural similarity but also pharmacological similarity to an existing controlled drug, which can be a more complex and resource-intensive process.

The constant emergence of new derivatives means that forensic laboratories must continually identify novel compounds and determine their legal status. unodc.org This cat-and-mouse game between clandestine producers and regulators underscores the significant enforcement challenges posed by the structural adaptability of the synthetic cathinone class. wikipedia.org

Future Directions in Academic Research on 2,4 Dimethylethcathinone and Synthetic Cathinones

Continued Monitoring and Identification of Emerging Derivatives

A primary challenge in the study of synthetic cathinones is the continuous emergence of new derivatives designed to circumvent existing legislation. acs.org Future research will focus on proactive rather than reactive approaches to identify these novel compounds.

Furthermore, AI is being harnessed to predict the mass spectra of these hypothetical compounds. acs.orgnih.govnih.gov Deep learning systems like PS²MS and NPS-MS are being developed to generate predicted mass spectra and chemical fingerprints for novel substances. acs.orgnih.govnih.gov This would allow forensic laboratories to identify a new derivative even without a physical reference standard, significantly reducing the time it takes to recognize and report a new drug. mdpi.com

Future monitoring will also likely involve enhanced online surveillance of discussions on social media platforms and drug forums. These platforms can provide early warnings about the emergence and popularity of new synthetic cathinones, guiding the efforts of forensic and public health organizations. nih.govspringermedizin.de

| Research Approach | Description | Potential Impact |

| Predictive Modeling (AI/ML) | Utilizes algorithms to forecast the chemical structures of new synthetic cathinone (B1664624) derivatives based on existing compounds. nih.govacs.orgnih.gov | Enables proactive identification of potential future NPS, allowing for earlier development of analytical methods and legislative responses. |

| In Silico Spectral Prediction | Employs deep learning to generate predicted mass spectra for hypothetical or newly emerged cathinones. acs.orgnih.govnih.gov | Facilitates the rapid identification of unknown substances in seized materials, even without physical reference standards. |

| Online Surveillance | Monitors internet forums and social media for mentions of new psychoactive substances and user experiences. nih.govspringermedizin.de | Provides real-time data on emerging trends and potential public health threats. |

Elucidation of Novel Pharmacological Targets and Mechanisms

While the primary mechanism of action for most synthetic cathinones involves the inhibition or reversal of monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters), there is a growing interest in identifying novel pharmacological targets. nih.govresearchgate.net Understanding these alternative interactions is critical for a comprehensive assessment of their pharmacological and toxicological profiles.

Future research will likely investigate the interaction of synthetic cathinones with a broader range of G-protein coupled receptors (GPCRs), including adrenergic, and trace amine-associated receptors (TAARs). mdpi.com Some studies have already indicated that certain cathinones bind to these receptors, which could mediate some of their physiological effects. mdpi.com A deeper exploration of these interactions could reveal previously unknown aspects of their pharmacology.

The distinction between synthetic cathinones that act as transporter inhibitors (blockers) versus those that act as transporter substrates (releasers) is another area of ongoing research. nih.govresearchgate.netfrontiersin.org Future studies will aim to better understand the subtle structural modifications that determine whether a compound primarily blocks neurotransmitter reuptake or induces neurotransmitter release. This has significant implications for the abuse potential and toxicological profile of a given derivative. frontiersin.org

Furthermore, the therapeutic potential of some synthetic cathinones is an emerging area of academic inquiry. acs.org By modifying the chemical scaffold of these compounds, it may be possible to develop novel medications for conditions such as stimulant abuse. acs.org This research is in its early stages but represents a significant future direction in the pharmacological study of this class of compounds.

| Pharmacological Area of Focus | Research Objective | Significance |

| Novel Receptor Interactions | To identify and characterize the binding and functional activity of synthetic cathinones at receptors beyond the primary monoamine transporters, such as GPCRs and TAARs. mdpi.com | Provides a more complete understanding of the pharmacological effects and potential toxicities of these compounds. |

| Inhibitor vs. Substrate Mechanisms | To elucidate the specific structural features that determine whether a synthetic cathinone acts as a transporter blocker or a neurotransmitter releaser. nih.govresearchgate.netfrontiersin.org | Helps to predict the abuse liability and psychostimulant effects of new derivatives. |

| Therapeutic Applications | To explore the potential for modified synthetic cathinone structures to act as therapeutic agents, for example, in the treatment of substance use disorders. acs.org | Opens up new avenues for drug development based on the cathinone scaffold. |

Advancements in Analytical Detection and Characterization Technologies

The proliferation of synthetic cathinone isomers and analogues presents a significant challenge for forensic laboratories. bioanalysis-zone.com Future research in analytical chemistry will focus on developing more rapid, sensitive, and specific methods for the detection and characterization of these substances. researchgate.netmedwinpublishers.com

A key area of advancement is the development of techniques for real-time or near-real-time analysis. Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a promising technology that allows for the rapid screening of samples with minimal preparation. nih.govresearchgate.netrsc.orgresearchgate.net This can significantly reduce the time required for analysis in forensic casework. nih.gov

The use of high-resolution mass spectrometry (HRMS) will continue to be crucial for the identification of unknown compounds, providing highly accurate mass measurements that can help to elucidate the elemental composition of a new substance. medwinpublishers.com The combination of advanced chromatographic techniques with HRMS will be essential for separating and identifying isomers, which often have very similar chemical properties. medwinpublishers.com

Artificial intelligence is also poised to revolutionize the analysis of analytical data. nih.govoup.com Machine learning algorithms can be trained to recognize patterns in complex datasets, such as mass spectra, to aid in the identification of new compounds and to differentiate between isomers. nih.govoup.commdpi.com

Finally, wastewater-based epidemiology (WBE) is an emerging tool for monitoring the use of synthetic cathinones at a population level. By analyzing wastewater samples for the presence of these compounds and their metabolites, researchers can gain insights into patterns of use within a community. Future developments in WBE will likely focus on expanding the range of detectable substances and improving the accuracy of consumption estimates.

| Analytical Technology | Application in Synthetic Cathinone Analysis | Future Outlook |

| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Rapid screening of seized materials and biological samples with minimal sample preparation. nih.govresearchgate.netrsc.orgresearchgate.net | Increased use for high-throughput screening in forensic laboratories to quickly identify the presence of synthetic cathinones. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for the structural elucidation of novel synthetic cathinones and their metabolites. medwinpublishers.com | Continued importance in identifying unknown compounds and providing definitive structural information. |

| Artificial Intelligence (AI) in Data Analysis | Application of machine learning algorithms to process complex analytical data for compound identification and isomer differentiation. nih.govoup.commdpi.com | Greater integration of AI into analytical workflows to automate data analysis and improve the accuracy of identifications. |

| Wastewater-Based Epidemiology (WBE) | Monitoring community-level trends in the use of synthetic cathinones through the analysis of wastewater. | Expansion of WBE programs to provide near real-time data on the prevalence of NPS use and to detect the emergence of new derivatives. |

Q & A

Q. What are the established methods for synthesizing and structurally characterizing 2,4-DMEC in laboratory settings?

The synthesis of 2,4-DMEC typically involves N-alkylation of cathinone derivatives using ethylating agents under controlled conditions. Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) to confirm the methyl and ethyl substitutions at the 2- and 4-positions of the phenyl ring and the β-keto moiety. Polarimetry or chiral chromatography may be employed to assess enantiomeric purity, as synthetic cathinones often exist as racemic mixtures .

Q. Which analytical techniques are most effective for detecting and quantifying 2,4-DMEC in complex matrices (e.g., biological samples)?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for detecting 2,4-DMEC. For forensic applications, Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can differentiate it from structurally similar analogs like 2,4-dimethylmethcathinone (2,4-DMMC). Method validation should include specificity, sensitivity (LOQ < 1 ng/mL), and recovery rates in biological fluids .

Q. What preliminary pharmacological assays are recommended to evaluate 2,4-DMEC’s activity?

In vitro receptor binding assays (e.g., dopamine/norepinephrine/serotonin transporters) and functional uptake inhibition studies provide initial insights into its psychostimulant potential. Rodent locomotor activity tests and conditioned place preference (CPP) models are standard for assessing reinforcing effects. Comparative studies with mephedrone or methylone can contextualize potency differences .

Advanced Research Questions

Q. How can enantioselectivity in 2,4-DMEC’s pharmacological effects be systematically investigated?

Enantiomer separation via chiral stationary phase chromatography (e.g., amylose- or cellulose-based columns) is critical. Pharmacokinetic (PK) and pharmacodynamic (PD) studies should compare R- and S-enantiomers using in vivo microdialysis (for neurotransmitter release) and behavioral assays. Computational modeling (e.g., molecular docking) can predict enantiomer-specific interactions with monoamine transporters .

Q. What experimental strategies address the lack of metabolic pathway data for 2,4-DMEC?

Use in vitro hepatic microsomal incubations with human CYP450 isoforms to identify phase I metabolites (e.g., N-dealkylation, hydroxylation). High-resolution mass spectrometry (HRMS) and NMR can characterize metabolite structures. Cross-species comparisons (e.g., mouse vs. human liver microsomes) reveal interspecies metabolic variability .

Q. How should researchers design behavioral studies to resolve contradictions between user-reported effects and preclinical data?

Implement translational models such as drug discrimination (to assess subjective effects in rodents) and self-administration paradigms. Pair these with neurochemical monitoring (e.g., voltammetry for real-time dopamine release). User-reported data from harm reduction forums should be triangulated with controlled lab studies to identify confounding factors (e.g., polydrug use) .

Q. What methodologies can reconcile discrepancies in structure-activity relationship (SAR) studies of 2,4-DMEC analogs?

Standardized assay conditions (e.g., uniform cell lines, buffer pH, and temperature) are essential. Meta-analyses of existing SAR data should account for variables like substituent position (2- vs. 4-methyl) and alkyl chain length. Quantum mechanical calculations (e.g., density functional theory) can predict electronic effects on receptor binding .

Q. What gaps exist in the current research on 2,4-DMEC, and how can they be addressed methodologically?

Key gaps include:

- Neurotoxicity profiles : Chronic exposure studies with immunohistochemical staining for neuronal damage markers (e.g., GFAP for astrogliosis).

- Cardiovascular effects : Telemetry in conscious rodents to monitor blood pressure and heart rate variability.

- Epigenetic impacts : RNA sequencing to identify gene expression changes in reward circuitry. Collaborative frameworks (e.g., shared databases for spectral and toxicological data) are needed to harmonize fragmented findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.